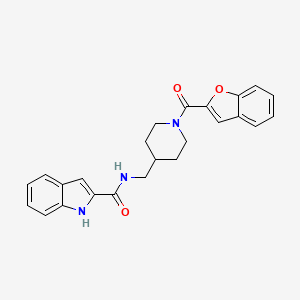

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide

Description

Properties

IUPAC Name |

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3/c28-23(20-13-17-5-1-3-7-19(17)26-20)25-15-16-9-11-27(12-10-16)24(29)22-14-18-6-2-4-8-21(18)30-22/h1-8,13-14,16,26H,9-12,15H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMSCQJPICDYEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3N2)C(=O)C4=CC5=CC=CC=C5O4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran-2-carbonyl chloride, which is then reacted with piperidine to form the intermediate compound. This intermediate is further reacted with indole-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula: C19H22N4O3

- Molecular Weight: 366.41 g/mol

- CAS Number: 1797617-23-2

The structure includes a benzofuran moiety linked to a piperidine ring, which is further connected to an indole carboxamide. This unique arrangement contributes to its biological activity.

Anticancer Activity

Research has indicated that N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including MCF cells, showing a dose-dependent effect on tumor growth suppression in animal models .

Table 1: Summary of Anticancer Activity

Anti-inflammatory Potential

The compound has also been evaluated for its anti-inflammatory properties, particularly as an inhibitor of cyclooxygenase (COX) enzymes. Preliminary findings suggest moderate inhibitory activity against COX-II, which is crucial for the synthesis of pro-inflammatory mediators . This positions the compound as a potential candidate for developing anti-inflammatory drugs.

Table 2: COX Inhibition Studies

Synthesis Process Overview

- Starting Materials: Benzofuran derivatives and piperidine.

- Reaction Conditions: Typically involves condensation reactions under controlled temperatures.

- Purification: Commonly achieved through crystallization or chromatography.

Potential Therapeutic Uses

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

- Cancer Treatment: As an adjunct therapy in oncology due to its apoptosis-inducing properties.

- Anti-inflammatory Drugs: Potential development as a non-steroidal anti-inflammatory drug (NSAID).

Mechanism of Action

The mechanism of action of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally and functionally related molecules from the provided evidence, focusing on substituent variations, synthetic routes, and inferred pharmacological properties.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Impact on Bioactivity: The benzofuran-2-carbonyl group in the target compound may confer superior metabolic stability compared to benzyl or trifluoromethylbenzyl groups in ’s analogs .

Synthetic Complexity :

- The target compound’s synthesis likely involves coupling benzofuran-2-carbonyl chloride to a piperidine intermediate, followed by indole-2-carboxamide conjugation—a route analogous to ’s procedures but with distinct purification challenges (e.g., column chromatography gradients) .

- Lower yields in trifluoromethyl-substituted analogs (32% in ) suggest steric or electronic hindrance during alkylation steps .

Therapeutic Targeting :

- Indole-piperidine carboxamides in and are optimized for antiviral (alphavirus) or anticoagulant (FXa) applications, whereas benzofuran-containing analogs () may target atherosclerosis via phospholipase A2 inhibition .

Physicochemical Properties :

- The target compound’s predicted logD (~4.16 at pH 7.4, based on ) aligns with CNS drug-like properties, though unsubstituted indole N-H could limit blood-brain barrier penetration compared to N-methylated analogs .

Research Findings and Implications

- Antiviral Potency : highlights that N-benzyl indole-piperidine carboxamides exhibit sub-micromolar activity against neurotropic alphaviruses. The target compound’s benzofuran moiety may mimic benzyl groups in viral protease binding but with reduced susceptibility to oxidative metabolism .

- Structural Plasticity : Piperidine N1 substitutions (e.g., isopropyl in ) modulate conformational flexibility, impacting target engagement. The rigid benzofuran-2-carbonyl group may restrict piperidine ring dynamics, favoring selective receptor interactions .

- Safety Profiles : Unlike fentanyl analogs in and (e.g., 4’-methyl acetyl fentanyl), the target compound lacks opioid receptor-binding motifs (e.g., phenethyl groups), reducing abuse liability .

Biological Activity

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in cancer therapy and neuropharmacology. This article summarizes the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzofuran moiety and a piperidine ring. Its molecular formula is with a molecular weight of 367.4 g/mol. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in tumor cells, potentially through the activation of caspases and modulation of apoptotic pathways.

- Neuropharmacological Effects : The compound may also interact with neurotransmitter systems, particularly through inhibition or modulation of receptor activity related to dopamine and serotonin pathways, indicating potential applications in treating neurodegenerative disorders.

- Antimicrobial Properties : Preliminary studies suggest that this compound could possess antimicrobial activity against certain bacterial strains, although further research is needed to confirm these findings.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Induced apoptosis in MDA-MB-231 breast cancer cells | Flow cytometry analysis for apoptosis markers |

| Study 2 | Inhibition of cell proliferation in FaDu hypopharyngeal carcinoma cells | MTT assay for cell viability |

| Study 3 | Antimicrobial activity against E. coli and S. aureus | Disk diffusion method |

Detailed Research Findings

- Cytotoxicity Assays : In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer cell lines, including MDA-MB-231 and FaDu cells. The IC50 values were calculated to assess potency, showing promising results compared to standard chemotherapy agents.

- Mechanistic Studies : Mechanistic investigations revealed that the compound activates intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors.

- Synergistic Effects : Combination studies with established chemotherapeutics like doxorubicin indicated a synergistic effect, enhancing overall cytotoxicity while potentially reducing side effects associated with higher doses of traditional drugs.

Q & A

Q. What are the key synthetic methodologies for preparing N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the benzofuran-2-carbonylpiperidine core via nucleophilic acyl substitution. For example, benzofuran-2-carboxylic acid is activated (e.g., using thionyl chloride) and coupled to piperidine derivatives in anhydrous DMF or THF .

- Step 2 : Alkylation of the piperidine nitrogen with a methyl-indole-2-carboxamide precursor. This often employs alkyl halides (e.g., bromomethyl intermediates) under basic conditions (e.g., Cs₂CO₃ or K₂CO₃) in polar aprotic solvents like DMF .

- Purification : Crude products are typically purified via silica gel column chromatography (gradient elution with ethyl acetate/hexane) or automated flash chromatography (Biotage systems) .

- Yields : Reported yields range from 10% to 90%, depending on steric hindrance and reaction optimization .

Q. How is the compound characterized to confirm structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming regiochemistry and substituent positions. For example, indole NH protons resonate at δ 9–11 ppm, while benzofuran carbonyl carbons appear at ~160 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, with deviations <5 ppm .

- HPLC : Purity >95% is standard, using reverse-phase C18 columns with UV detection at 254 nm .

Q. What in vitro assays are used to evaluate the compound’s biological activity?

- Receptor Binding Assays : Radioligand competition assays (e.g., for sigma-1 or serotonin receptors) using membrane preparations from transfected cells .

- Enzyme Inhibition Studies : Fluorescence-based or colorimetric assays (e.g., acetylcholinesterase inhibition) with IC₅₀ calculations via nonlinear regression .

- Cytotoxicity Screening : MTT or resazurin assays in cell lines (e.g., SH-SY5Y neurons) to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?

- Core Modifications : Replacing benzofuran with benzothiophene or indole-5-iodo derivatives alters receptor affinity. For example, iodination at the indole 5-position enhances lipophilicity and target engagement .

- Substituent Effects : Adding electron-withdrawing groups (e.g., -CF₃) to the benzyl moiety improves metabolic stability but may reduce solubility .

- Pharmacophore Modeling : Docking studies (e.g., AutoDock Vina) identify critical hydrogen bonds (e.g., between the carboxamide and receptor Asp/Tyr residues) .

Q. How are contradictions in biological data resolved (e.g., high in vitro activity but low in vivo efficacy)?

- Pharmacokinetic Profiling : Assess plasma stability (e.g., liver microsomal assays) and blood-brain barrier permeability (e.g., PAMPA-BBB). Poor bioavailability often explains discrepancies .

- Metabolite Identification : LC-MS/MS detects active metabolites that may contribute to off-target effects .

- Dose-Response Refinement : Adjust dosing regimens in animal models to account for rapid clearance .

Q. What strategies improve selectivity over off-target receptors (e.g., sigma-2 or dopamine receptors)?

- Counter-Screening : Test against panels of GPCRs, ion channels, and kinases (e.g., Eurofins CEREP panels) .

- Fragment-Based Design : Replace the piperidine methyl group with bulkier substituents (e.g., cyclopropyl) to sterically block off-target binding .

- Competitive Binding Assays : Use H-labeled ligands (e.g., H-DTG for sigma-1) to quantify Ki values .

Q. How are in vivo neuroprotective effects evaluated in preclinical models?

- Animal Models : Use middle cerebral artery occlusion (MCAO) in rodents to mimic ischemic stroke. Administer the compound intraperitoneally (10–50 mg/kg) and measure infarct volume via TTC staining .

- Behavioral Tests : Morris water maze or rotarod assays assess cognitive/motor recovery post-treatment .

- Biomarker Analysis : ELISA quantifies neuroinflammatory markers (e.g., TNF-α, IL-6) in brain homogenates .

Q. What challenges arise in scaling up synthesis for preclinical studies?

- Low-Yield Steps : Iodination (e.g., at indole 5-position) often requires excess N-iodosuccinimide and inert conditions to minimize byproducts .

- Purification Bottlenecks : Replace silica chromatography with recrystallization (e.g., ethanol/water) for gram-scale batches .

- Intermediate Stability : Protect hygroscopic intermediates (e.g., piperidinylmethyl amines) under argon and store at -20°C .

Q. How can computational modeling predict metabolic hotspots?

Q. How are discrepancies in NMR data addressed (e.g., unexpected splitting or integration)?

- Dynamic Effects : Rotameric equilibria in piperidine rings cause peak splitting. Use variable-temperature NMR (e.g., 25°C to -40°C) to coalesce signals .

- Impurity Analysis : LC-MS detects trace solvents (e.g., DMF) or degradation products that skew integrations .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.